molecular formula C8H15NO2 B1289066 1-Ethylpiperidine-2-carboxylic acid CAS No. 69081-83-0

1-Ethylpiperidine-2-carboxylic acid

Cat. No. B1289066
CAS RN: 69081-83-0
M. Wt: 157.21 g/mol
InChI Key: YTPIYJQYZRVUHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, including the reaction of chloro-, ethylsulfonyl-, and tosyloxy-substituted naphthyridine carboxylic acids with cyclic amines, as seen in the preparation of pyridonecarboxylic acids with antibacterial activity . Another approach is the Pfitzinger-type condensation used to synthesize ligands containing the naphthyridine moiety . These methods could potentially be adapted for the synthesis of 1-Ethylpiperidine-2-carboxylic acid by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds related to 1-Ethylpiperidine-2-carboxylic acid, such as N-ethylpiperidine betaine, has been studied using X-ray diffraction, FTIR, NMR spectroscopy, and supported by DFT calculations . These techniques could be employed to analyze the molecular structure of 1-Ethylpiperidine-2-carboxylic acid, providing insights into its conformation and electronic properties.

Chemical Reactions Analysis

The chemical reactivity of compounds similar to 1-Ethylpiperidine-2-carboxylic acid can be inferred from the reactions they undergo. For instance, the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate involves a sequence of reduction, deprotonation, methylation, and selenation steps . These types of reactions could be relevant to the functionalization of the piperidine ring or the carboxylic acid group in 1-Ethylpiperidine-2-carboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Ethylpiperidine-2-carboxylic acid can be deduced from related compounds. For example, the solubility, crystallinity, and stability of N-ethylpiperidine betaine hydrate and its complex with squaric acid have been characterized . Similarly, the antibacterial properties of pyridonecarboxylic acids and the protective effects of naphthyridine carboxylic acid esters against bacterial infections suggest potential biological activities for 1-Ethylpiperidine-2-carboxylic acid.

Scientific Research Applications

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Piperidine derivatives, including “1-Ethylpiperidine-2-carboxylic acid”, are utilized in various ways in the field of drug discovery . Here are some applications:

  • Anticancer Agents : Piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo .
  • Antiviral Agents : Some piperidine derivatives have shown potential as antiviral agents .
  • Antimalarial Agents : Certain piperidine derivatives have been used in the treatment of malaria .
  • Antimicrobial and Antifungal Agents : Piperidine derivatives have been used as antimicrobial and antifungal agents .
  • Antihypertensive Agents : Some piperidine derivatives have been used in the treatment of hypertension .
  • Analgesic, Anti-inflammatory, and Antipsychotic Agents : Piperidine derivatives have been used as analgesic, anti-inflammatory, and antipsychotic agents .

Piperidine derivatives, in general, are widely used in the field of drug discovery . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Safety And Hazards

1-Ethylpiperidine-2-carboxylic acid may pose hazards during handling, storage, or synthesis. Researchers should follow safety protocols, including proper protective equipment and ventilation. Consult Material Safety Data Sheets (MSDS) for detailed safety information.


Future Directions

Future research on 1-Ethylpiperidine-2-carboxylic acid should focus on:



  • Biological Activity : Investigating its potential pharmacological effects.

  • Derivatives : Synthesizing derivatives with modified properties.

  • Industrial Applications : Exploring its use in chemical processes or drug development.


properties

IUPAC Name

1-ethylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-9-6-4-3-5-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPIYJQYZRVUHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621547
Record name 1-Ethylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethylpiperidine-2-carboxylic acid

CAS RN

69081-83-0
Record name 1-Ethylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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